3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl
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Overview
Description
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is a chemical compound known for its unique structural properties and reactivity. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is a stable radical often used in various chemical reactions and applications. This compound is particularly notable for its bromine substitutions at the 3 and 5 positions, which significantly influence its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl typically involves the bromination of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine. This reaction yields 3,5-dibromo-1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine hydrobromide. Subsequent oxidation of this intermediate produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oxoammonium bromide.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include radiolysis of chloroform (CHCl3).
Substitution: Various nucleophiles can be used to replace the bromine atoms, depending on the desired product.
Major Products
Oxoammonium Bromide: Formed through oxidation reactions.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl involves its ability to act as a stable radical. It reacts with reactive oxygen species (ROS) and other radicals, thereby neutralizing them. This property makes it useful in various applications, including as a spin trap in ESR spectroscopy and as a ROS scavenger in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl: The parent compound without bromine substitutions.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE): A derivative with an oxo group at the 4 position.
2,2,6,6-Tetramethylpiperidine: A precursor used in various chemical reactions.
Uniqueness
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is unique due to its bromine substitutions, which enhance its reactivity and stability as a radical. This makes it particularly useful in applications requiring stable radicals, such as spin trapping and ROS scavenging .
Properties
Molecular Formula |
C9H14Br2NO2 |
---|---|
Molecular Weight |
328.02 g/mol |
InChI |
InChI=1S/C9H14Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7H,1-4H3 |
InChI Key |
ZLISWGUSBUHSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(C(N1[O])(C)C)Br)Br)C |
Origin of Product |
United States |
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